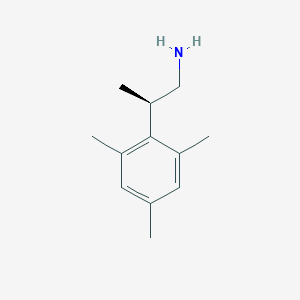

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine

Description

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine is a chiral primary amine featuring a 2,4,6-trimethylphenyl (mesityl) group attached to a propan-1-amine backbone in the (2R)-configuration. This compound is structurally notable for its bulky aromatic substituent, which imparts steric hindrance and influences its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name |

(2R)-2-(2,4,6-trimethylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7,13H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRBXABKMLTOQQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@@H](C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and ®-2-aminopropanol.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific conditions optimized for the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of (2R)-2-(2,4,6-trimethylphenyl)propan-1-amine may involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemistry:

Catalysis: (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Materials Science: It can be incorporated into polymers and materials to impart specific properties, such as chirality or enhanced stability.

Biology and Medicine:

Pharmaceuticals: The compound may serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Biological Studies: It can be used in studies investigating the interaction of chiral amines with biological systems, providing insights into enantioselective processes.

Industry:

Agrochemicals: The compound can be utilized in the synthesis of agrochemicals, such as herbicides and insecticides, where chirality plays a crucial role in activity.

Fine Chemicals: It is used in the production of fine chemicals, where its specific stereochemistry is essential for the desired properties of the final product.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (2R)-2-(2,4,6-trimethylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity. The compound’s stereochemistry allows for selective binding to chiral targets, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

Steric and Electronic Effects

- Steric Bulk : The 2,4,6-trimethylphenyl group in the target compound creates significant steric hindrance, which can slow reaction kinetics in catalytic processes compared to less hindered analogs like 2-(4-methoxyphenyl)propan-1-amine .

- Electron-Donating vs. Withdrawing Groups : The methoxy group in (2R)-2-(4-methoxyphenyl)propan-1-amine increases electron density on the aromatic ring, enhancing solubility in polar solvents. In contrast, fluorinated analogs (e.g., 2-(2-fluorophenyl)propan-2-amine) exhibit reduced basicity due to electron withdrawal .

Research Findings and Gaps

- Structural Characterization : X-ray crystallography data for the target compound are absent in the evidence, unlike its cyclopropane-containing analogs, which are well-studied for solid-state packing effects .

Biological Activity

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine is an organic compound notable for its specific stereochemistry and the presence of a substituted phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

The compound can be synthesized through various methods, typically starting from 2,4,6-trimethylbenzaldehyde and chiral amines. Its structure is characterized by a propan-1-amine backbone with a trimethylphenyl substituent, which influences its biological activity.

Biological Activity Overview

The biological activity of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine has been explored in several studies, highlighting its potential as a pharmaceutical agent and its interactions with biological systems.

The mechanism of action is primarily linked to its ability to interact with specific receptors or enzymes. The stereochemistry allows for selective binding to chiral targets, enhancing efficacy and potentially reducing side effects.

Pharmacological Studies

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit anti-tumor properties, particularly against breast and lung cancer cell lines. These findings indicate a potential role in cancer therapy .

- Chiral Ligand in Catalysis : As a chiral ligand, (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine has been utilized in asymmetric catalysis to synthesize enantiomerically pure compounds .

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antitumor | Exhibits activity against breast and lung cancer cells | |

| Chiral Catalysis | Acts as a chiral ligand for asymmetric synthesis | |

| Neuropharmacological Effects | Modulates neurotransmitter systems |

Case Study 1: Anticancer Activity

A study investigated the effect of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation significantly at concentrations above 10 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest.

Case Study 2: Neurotransmitter Modulation

In another study focusing on neuropharmacology, the compound was tested for its ability to influence serotonin receptor activity. Results showed that it enhanced serotonin signaling pathways in vitro, suggesting a potential therapeutic application in mood disorders.

Comparison with Similar Compounds

The biological activity of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine can be compared with its enantiomer (2S)-2-(2,4,6-Trimethylphenyl)propan-1-amine and other structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine | Antitumor; Chiral ligand; Neuropharmacological |

| (2S)-2-(2,4,6-Trimethylphenyl)propan-1-amine | Potentially lower efficacy in similar assays |

| 2-(2,4,6-Trimethylphenyl)ethan-1-amine | Different carbon chain length; varied activity |

Q & A

Q. What are the key challenges in synthesizing (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine with high enantiomeric purity, and how can they be addressed?

Methodological Answer: The synthesis of this chiral amine requires precise control over stereochemistry and reaction conditions. A multi-step approach is often employed:

Stereoselective alkylation : Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to install the (2R)-configuration.

Protection/deprotection strategies : Protect the amine group during reactions involving the trimethylphenyl moiety to avoid side reactions.

Purification : Employ chiral chromatography (e.g., HPLC with a Chiralpak® column) to isolate the enantiomerically pure product.

Contaminants like diastereomers or racemic mixtures can arise from incomplete stereochemical control; kinetic resolution or enzymatic methods may mitigate this .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., 2,4,6-trimethylphenyl substituent shows a singlet due to symmetry) and amine proton shifts (δ ~1.5–2.5 ppm).

- NOESY/ROESY : Confirm spatial proximity of the chiral center to the aromatic ring .

- X-ray Crystallography : Resolve absolute configuration via anomalous scattering (e.g., using Cu-Kα radiation). A 6.13° dihedral angle between aromatic rings in related trimethylphenyl compounds has been observed, indicating steric effects .

- Polarimetry : Measure optical rotation ([α]ᴅ) to verify enantiopurity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-amine against neurological targets?

Methodological Answer:

- Molecular Docking : Simulate interactions with receptors (e.g., serotonin or dopamine transporters) using software like AutoDock Vina. The bulky 2,4,6-trimethylphenyl group may sterically hinder binding in certain conformations.

- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Compare binding free energies (MM-PBSA/GBSA) with analogs (e.g., adamantyl-containing amines, which show rigidity-enhanced binding ).

- QSAR Models : Coramine substituent’s logP and molar refractivity with activity data from in vitro assays .

Q. What strategies resolve contradictions between crystallographic data and computational conformational studies for this compound?

Methodological Answer:

- Dynamic vs. Static Analysis : X-ray structures represent a single conformation, whereas computational models (e.g., DFT or MD) explore multiple low-energy states. Compare Boltzmann-weighted averages of computed conformers with crystallographic data.

- Hydrogen Bonding : In related compounds, N–H···Cl hydrogen bonds stabilize specific conformations in the solid state, which may differ from solution-phase dynamics .

- Torsional Angle Analysis : Use software like Mercury (CCDC) to overlay experimental and simulated structures. Adjust force field parameters (e.g., in GAFF) to better match observed dihedral angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.